2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13-15(10)19-16(22-13)18-14(20)9-21-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYCAQPWMAMARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-methyl-1,3-benzothiazol-2-amine: This intermediate can be prepared by cyclization of 4-methyl-2-aminothiophenol with a suitable reagent like carbon disulfide.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 4-methyl-1,3-benzothiazol-2-amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
- Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core through cyclization reactions.
- Acylation Reaction : The benzothiazole derivative is then acylated using 4-chlorophenoxyacetic acid to yield the final product.
- Purification : The compound is purified using recrystallization techniques to achieve high purity for biological testing.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce G1 phase arrest in cancer cell lines.
- Apoptosis Induction : It promotes apoptotic pathways, leading to increased cancer cell death.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.4 | Apoptosis induction |
| A549 (lung) | 10.8 | Cell cycle arrest |
| HeLa (cervical) | 12.5 | Inhibition of proliferation |
Antimicrobial Properties
In addition to anticancer effects, this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary tests indicate potential antifungal properties as well.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
A number of studies have focused on the applications of this compound in drug discovery:
- Study on Anticancer Mechanisms : A recent publication detailed the mechanism by which the compound induces apoptosis in MCF-7 cells, highlighting its potential as a lead compound for breast cancer therapy .
- Antimicrobial Efficacy Evaluation : Another study evaluated its efficacy against multiple bacterial strains, concluding that it could serve as a template for developing new antimicrobial agents .
- Structure-Activity Relationship Analysis : Research has also been conducted to understand how modifications to the benzothiazole ring affect biological activity, aiding in the design of more potent derivatives .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate Structure: Chloro substituent at the 4-position of benzothiazole; 3-methylphenyl acetamide. Key Data: Dihedral angle of 79.3° between benzothiazole and benzene planes; crystal packing stabilized by hydrogen bonds and π-π stacking. Activity: Benzothiazole derivatives exhibit anticancer and antibacterial properties. Structural rigidity from the dihedral angle may affect binding to enzymes like penicillin-binding proteins .
- N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)Acetamide (BTA) Structure: 6-Trifluoromethylbenzothiazole; trimethoxyphenyl acetamide. Key Data: pIC50 = 7.8 (CK-1δ inhibition); GlideXP score = -3.78 kcal/mol. Comparison: The electron-withdrawing trifluoromethyl group and methoxy substituents enhance binding affinity compared to the target compound’s chlorophenoxy group, which is less polar .
Acetamide-Linked Functional Group Modifications
- 2-{2-[3-(Benzothiazol-2-ylamino)-4-Oxo-2-Thioxothiazolidin-5-ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)-Acetamide (3.1.3) Structure: Thioxothiazolidinone ring conjugated to benzothiazole. Key Data: Highest antitumor activity in its series (MTT assay).
- N-(4-Methyl-1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV) Structure: Methylpiperazine substituent on acetamide. Synthesis: Coupling of chloroacetamide with methylpiperazine. Comparison: The piperazine group improves water solubility, a pharmacokinetic advantage over the target compound’s lipophilic chlorophenoxy group .
Hybrid Structures with Heterocyclic Additions
- 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
- Structure : Triazole-thioether linkage and 6-methylbenzothiazole.
- Key Data : Triazole provides hydrogen-bonding sites; enhanced interactions with kinases or proteases. The sulfanyl group increases metabolic stability compared to the target compound’s ether linkage .
Biological Activity
2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.80462 g/mol
- CAS Number : [Not specified in the search results]
Anticancer Properties
Research indicates that compounds with a benzothiazole structure, including derivatives like 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, exhibit anticancer activity. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that benzothiazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antibacterial and Antifungal Activity
Compounds similar to 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide have also shown antibacterial and antifungal properties. The benzothiazole moiety is known for its ability to interfere with bacterial cell wall synthesis and disrupt fungal membrane integrity, making it a candidate for developing new antimicrobial agents .
Osteoclastogenesis Inhibition
Recent studies have highlighted the compound's role in inhibiting osteoclastogenesis. Specifically, it has been observed that derivatives like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz) significantly inhibit the formation of mature osteoclasts by altering mRNA expressions of osteoclast-specific marker genes. This inhibition is critical for potential treatments of osteolytic disorders such as osteoporosis .
The biological activity of 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways, impacting cellular functions.
- Modulation of Gene Expression : It has been shown to alter the expression levels of genes associated with cell proliferation and apoptosis.
Case Studies
Q & A
Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, and what reaction conditions are optimal?
The compound is typically synthesized via carbodiimide-mediated coupling. A stirred solution of (4-chlorophenoxy)acetic acid and 4-methyl-1,3-benzothiazol-2-amine in dichloromethane is treated with triethylamine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl at 273 K. The reaction proceeds at room temperature for 3 hours, followed by purification via trituration with ethanol. Optimal yields (e.g., 91%) are achieved with stoichiometric control of reagents and slow evaporation crystallization .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Key methods include:
- Single-crystal X-ray diffraction : Resolves dihedral angles (e.g., 79.3° between benzothiazole and benzene planes) and hydrogen-bonding networks (O–H⋯N, N–H⋯O) .
- NMR and IR spectroscopy : Confirms amide bond formation and functional group integrity.
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Use personal protective equipment (gloves, goggles) in fume hoods.
- Avoid inhalation or skin contact; wash with soap and water if exposed.
- Store in airtight containers away from heat and moisture .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying conditions (e.g., solvent, temperature)?
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require post-reaction neutralization.
- Temperature modulation : Lower temperatures (e.g., 273 K) reduce side reactions, while extended room-temperature stirring improves conversion .
- Catalyst exploration : Transition metal catalysts (e.g., Pd) could facilitate coupling but may introduce impurities .
Q. How do hydrogen-bonding networks and π–π stacking interactions influence crystallographic packing?
The crystal lattice is stabilized by O–H⋯N (2.86 Å) and N–H⋯O (2.95 Å) hydrogen bonds, alongside π–π interactions between benzothiazole rings (centroid distance: 3.65 Å). These interactions dictate solubility and melting point (397–398 K) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Dose-response assays : Validate activity thresholds (e.g., IC50 values) across multiple cell lines.
- Structural analogs : Compare substituent effects (e.g., 4-chloro vs. 4-methoxy groups) on target binding .
- Mechanistic studies : Use kinase inhibition assays or molecular docking to identify primary targets .
Q. How can computational modeling predict reactivity and pharmacological interactions?
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites.
- Molecular dynamics simulations : Model binding to proteins (e.g., EGFR, tubulin) using software like AutoDock or GROMACS .
Q. What analytical techniques validate purity and stability under stress conditions (e.g., light, humidity)?
- HPLC-DAD : Monitors degradation products under UV light or thermal stress.
- TGA/DSC : Assess thermal stability (decomposition onset ~450 K) .
Q. How do substituent variations on the benzothiazole ring affect pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
